molecular formula C14H17Cl2NO2 B15295614 Fenhexamid-d10

Fenhexamid-d10

Cat. No.: B15295614
M. Wt: 312.3 g/mol
InChI Key: VDLGAVXLJYLFDH-CYHVTVHMSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fenhexamid-d10 involves the incorporation of deuterium atoms into the fenhexamid molecule. The process typically starts with the preparation of 2,3-dichloro-4-hydroxyaniline, which is then reacted with deuterated reagents to introduce deuterium atoms at specific positions . The final step involves the formation of the carboxamide group, resulting in this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent reaction conditions to ensure high yield and purity of the deuterated compound. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry ensures the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Fenhexamid-d10 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deuterated alcohols .

Scientific Research Applications

Fenhexamid-d10 has a wide range of scientific research applications, including:

Mechanism of Action

Fenhexamid-d10 exerts its effects by inhibiting the biosynthesis of ergosterol, a crucial component of fungal cell membranes. It specifically targets the sterol 3-ketoreductase enzyme, blocking the C4-demethylation step in ergosterol biosynthesis. This disruption leads to impaired cell membrane integrity and ultimately the death of the fungal cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fenhexamid-d10 is unique due to its stable isotope labeling, which makes it particularly useful in tracing and analytical studies. Its deuterium atoms provide a distinct mass difference, allowing for precise detection and quantification in various research applications .

Properties

Molecular Formula

C14H17Cl2NO2

Molecular Weight

312.3 g/mol

IUPAC Name

2,2,3,3,4,4,5,5,6,6-decadeuterio-N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexane-1-carboxamide

InChI

InChI=1S/C14H17Cl2NO2/c1-14(7-3-2-4-8-14)13(19)17-9-5-6-10(18)12(16)11(9)15/h5-6,18H,2-4,7-8H2,1H3,(H,17,19)/i2D2,3D2,4D2,7D2,8D2

InChI Key

VDLGAVXLJYLFDH-CYHVTVHMSA-N

Isomeric SMILES

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])(C)C(=O)NC2=C(C(=C(C=C2)O)Cl)Cl)([2H])[2H])([2H])[2H])[2H]

Canonical SMILES

CC1(CCCCC1)C(=O)NC2=C(C(=C(C=C2)O)Cl)Cl

Origin of Product

United States

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